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Compound of Interest

Compound Name: Ethyl 6-Aminonicotinate

Cat. No.: B3021196 Get Quote

Ethyl 6-aminonicotinate, also known as ethyl 6-aminopyridine-3-carboxylate, is a pivotal

heterocyclic building block in medicinal chemistry and materials science.[1][2] Its substituted

pyridine core is a common scaffold in pharmacologically active molecules, making it a

compound of significant interest for drug development professionals.[1] The precise elucidation

of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the

integrity of downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical

technique for the unambiguous structural characterization of organic molecules like Ethyl 6-
Aminonicotinate.[3][4] By probing the magnetic properties of atomic nuclei—primarily ¹H

(protons) and ¹³C—NMR provides a detailed atomic-level map of the molecular framework. This

guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 6-
Aminonicotinate, grounded in the principles of chemical structure and magnetic resonance, to

provide researchers with a definitive spectroscopic reference.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized

numbering system for Ethyl 6-Aminonicotinate (C₈H₁₀N₂O₂) is used throughout this guide.
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Figure 1. Structure of Ethyl 6-
Aminonicotinate with IUPAC numbering for NMR correlation.

Experimental Protocol: Acquiring High-Fidelity NMR
Data
The quality of NMR data is directly dependent on a meticulous experimental approach. The

following protocol describes a self-validating system for acquiring high-resolution ¹H and ¹³C

NMR spectra, ensuring both accuracy and reproducibility.

Step 1: Sample Preparation
Mass Determination: Accurately weigh 5-10 mg of high-purity Ethyl 6-Aminonicotinate.

Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent. Deuterated

chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and relatively

clean spectral window. For compounds with potential for hydrogen bonding, deuterated

dimethyl sulfoxide (DMSO-d₆) is a superior alternative as it minimizes proton exchange of

the amine (NH₂) group.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference

standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.

Homogenization: Ensure the sample is fully dissolved by gentle vortexing. Transfer the clear

solution to a 5 mm NMR tube.

Step 2: Spectrometer Setup and Data Acquisition (400
MHz Spectrometer)
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Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto

the deuterium signal of the solvent.

Shimming: Perform automated or manual shimming of the magnetic field to optimize its

homogeneity, which is critical for achieving sharp, well-resolved signals.[5]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

Spectral Width: Set to approximately 12-15 ppm to encompass all expected proton

signals.

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

Relaxation Delay (D1): A delay of 1.5-2.0 seconds ensures proper T1 relaxation for

quantitative accuracy.[6]

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a

spectrum of singlets for each unique carbon, simplifying interpretation.

Spectral Width: Set to approximately 200-220 ppm.

Number of Scans: Due to the lower natural abundance of ¹³C, a higher number of scans

(e.g., 1024 or more) is required.

Relaxation Delay (D1): A 2.0-second delay is standard.
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Caption: Experimental workflow for NMR data acquisition.
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¹H NMR Spectroscopic Data and Interpretation
The ¹H NMR spectrum of Ethyl 6-Aminonicotinate provides a wealth of structural information

through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and

coupling constants (J).

Table 1: Summary of ¹H NMR Data for Ethyl 6-Aminonicotinate (400 MHz, DMSO-d₆)

Assignment
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-2 ~8.3 - 8.5 Doublet (d) or dd 1H
J(H2-H4) ≈ 2.5

Hz

H-4 ~7.8 - 8.0
Doublet of

Doublets (dd)
1H

J(H4-H5) ≈ 8.5

Hz, J(H4-H2) ≈

2.5 Hz

H-5 ~6.4 - 6.6 Doublet (d) 1H
J(H5-H4) ≈ 8.5

Hz

NH₂ (C6-NH₂)
~6.0 - 6.5

(broad)

Broad Singlet (br

s)
2H N/A

H-8 (-OCH₂CH₃) ~4.2 - 4.4 Quartet (q) 2H
J(H8-H9) ≈ 7.1

Hz

H-9 (-OCH₂CH₃) ~1.2 - 1.4 Triplet (t) 3H
J(H9-H8) ≈ 7.1

Hz

Causality Behind Peak Assignments:
Aromatic Region (Pyridine Ring):

H-2: This proton is ortho to the nitrogen and meta to the electron-withdrawing ester group

(-COOEt). It is also para to the strongly electron-donating amino group (-NH₂). The

combination of these effects results in its downfield position, appearing as a doublet due to

coupling with H-4 (⁴J meta-coupling).
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H-4: Positioned meta to both the amino and ester groups, H-4 is significantly deshielded. It

appears as a doublet of doublets, split by H-5 (³J ortho-coupling) and H-2 (⁴J meta-

coupling).

H-5: This proton is ortho to the electron-donating amino group, causing significant

shielding and shifting it markedly upfield compared to other aromatic protons. It is split into

a doublet by its vicinal neighbor, H-4.

Amine Protons (-NH₂):

The protons of the primary amine appear as a broad singlet. Their chemical shift is highly

dependent on solvent, concentration, and temperature due to hydrogen bonding and rapid

chemical exchange.[7][8][9] To definitively confirm this assignment, a "D₂O shake"

experiment can be performed; the addition of a drop of D₂O will cause the NH₂ protons to

exchange with deuterium, leading to the disappearance of this signal from the spectrum.

[9]

Ethyl Ester Group (-OCH₂CH₃):

H-8 (Methylene, -CH₂-): These protons are directly attached to the deshielding ester

oxygen, placing their signal at ~4.3 ppm. The signal is split into a quartet by the three

adjacent methyl protons (n+1 rule, 3+1=4).

H-9 (Methyl, -CH₃-): The terminal methyl protons are more shielded, appearing upfield at

~1.3 ppm. They are split into a triplet by the two adjacent methylene protons (n+1 rule,

2+1=3). The coupling constant for H-8 and H-9 must be identical.[10]

¹³C NMR Spectroscopic Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments

in the molecule.

Table 2: Summary of ¹³C NMR Data for Ethyl 6-Aminonicotinate (100 MHz, DMSO-d₆)
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Assignment Chemical Shift (δ, ppm)

C-7 (C=O) ~165 - 167

C-6 ~160 - 162

C-2 ~148 - 150

C-4 ~138 - 140

C-5 ~106 - 108

C-3 ~105 - 107

C-8 (-OCH₂) ~59 - 61

C-9 (-CH₃) ~14 - 16

Causality Behind Peak Assignments:
Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the

molecule due to the strong electron-withdrawing effect of the double-bonded oxygen, placing

it furthest downfield.

Pyridine Ring Carbons:

C-6: This carbon is directly attached to the strongly electron-donating amino group,

resulting in a significant downfield shift (deshielding) due to resonance effects within the

aromatic system.

C-2 & C-4: These carbons are deshielded by the ring nitrogen and the influence of the

substituents, appearing in the typical aromatic region for substituted pyridines.

C-3 & C-5: C-3 is attached to the ester group, while C-5 is ortho to the amino group. The

strong shielding effect of the amino group shifts C-5 significantly upfield. C-3 is also

relatively shielded, appearing at the high-field end of the aromatic carbon region.

Ethyl Group Carbons (C-8, C-9):

C-8 (-OCH₂-): The methylene carbon is deshielded by the adjacent oxygen atom.
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C-9 (-CH₃): The terminal methyl carbon is the most shielded carbon in the molecule,

appearing furthest upfield.

Advanced Structural Verification with 2D NMR
For absolute certainty in assignments, especially in more complex derivatives, 2D NMR

techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling

correlations. A cross-peak between the signals at ~4.3 ppm and ~1.3 ppm would definitively

confirm their assignment to the ethyl group (H-8 and H-9).[10]

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton

directly to the carbon it is attached to, providing unambiguous C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations

between protons and carbons over two to three bonds, allowing for the complete assembly

of the molecular skeleton. For instance, a correlation between the H-2 proton and the C-4

and C-6 carbons would confirm their connectivity.[5]

Caption: COSY correlation between ethyl group protons.

Conclusion
The ¹H and ¹³C NMR spectra of Ethyl 6-Aminonicotinate are highly informative and

characteristic. The distinct chemical shifts and coupling patterns of the aromatic, amine, and

ethyl ester protons provide a definitive fingerprint for structural confirmation and purity

assessment. By understanding the underlying electronic effects of the substituent groups on

the pyridine ring, researchers can confidently interpret these spectra. This guide provides the

foundational data and interpretive logic necessary for professionals in drug discovery and

chemical synthesis to effectively utilize NMR spectroscopy in their work with this important

chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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